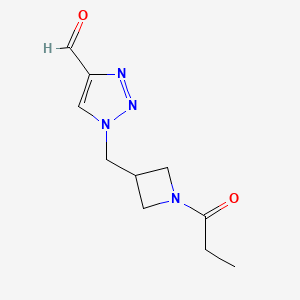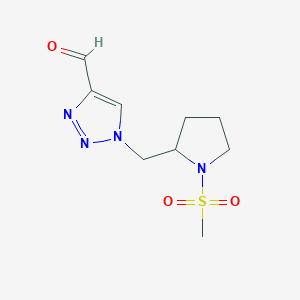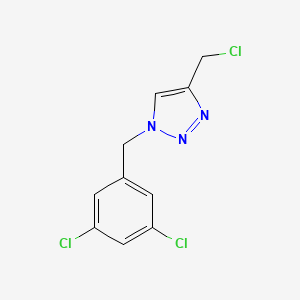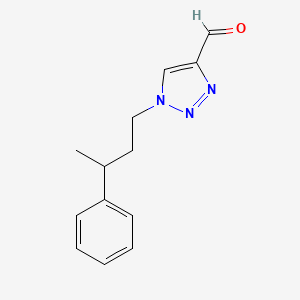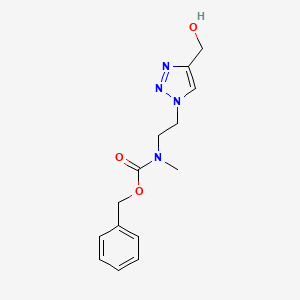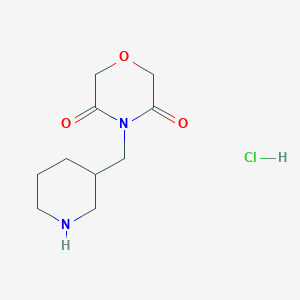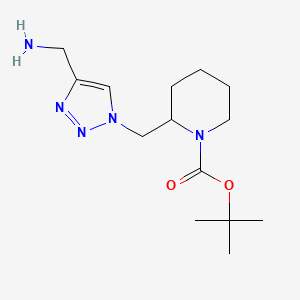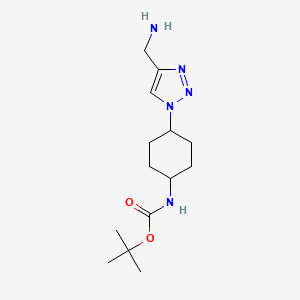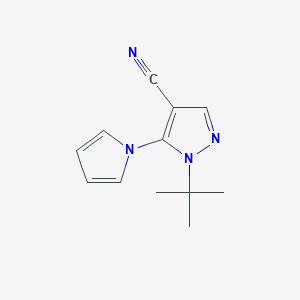
1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile (hereafter referred to as “compound A”) is an organic compound with a wide range of applications in the fields of synthetic chemistry, pharmaceuticals, and biochemistry. This compound has been studied extensively for its unique properties and its potential for use in the laboratory.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- A series of N-(pyrrol-2-yl)amines and their reduction products were synthesized, showcasing the utility of 1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile derivatives in accessing new molecular frameworks. These compounds were characterized by X-ray structural studies, revealing changes in molecular conformations and supramolecular assembly influenced mainly by strong hydrogen bonds (Macías et al., 2018).
Unexpected Synthetic Pathways
- Research on the synthesis of 5-substituted tetrazoles from carbonitriles resulted in the unexpected formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives, highlighting the reactivity and potential for novel reaction pathways of pyrazole-carbonitriles in the presence of certain reagents (Faria et al., 2013).
Catalytic Applications
- Aluminum and zinc complexes supported by pyrrole-based ligands were synthesized and characterized. The aluminum complexes were found to be active catalysts for the ring-opening polymerization of ε-caprolactone, demonstrating the potential of pyrrole derivatives in catalysis and polymer science (Qiao et al., 2011).
Antimicrobial Activities
- Novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile were synthesized and tested for antimicrobial activities. These studies indicate the importance of pyrazole-carbonitriles in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Material Science Applications
- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were conducted, starting from compounds structurally related to pyrazole-carbonitriles. These compounds were evaluated for their antitumor activities, demonstrating the utility of such molecules in the design of potential therapeutic agents (Maftei et al., 2013).
Propriétés
IUPAC Name |
1-tert-butyl-5-pyrrol-1-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-12(2,3)16-11(10(8-13)9-14-16)15-6-4-5-7-15/h4-7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJVIJUHYQFUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C#N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




